molecular formula C11H16O6 B14601850 Pentakis(hydroxymethyl)phenol CAS No. 61192-34-5

Pentakis(hydroxymethyl)phenol

Katalognummer: B14601850
CAS-Nummer: 61192-34-5
Molekulargewicht: 244.24 g/mol
InChI-Schlüssel: WVDBOODLVILNED-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pentakis(hydroxymethyl)phenol is a phenolic compound characterized by the presence of five hydroxymethyl groups attached to a phenol ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pentakis(hydroxymethyl)phenol can be synthesized through the reaction of phenol with formaldehyde under specific conditions. One common method involves the use of paraformaldehyde in the presence of stannic chloride and tri-n-butylamine in toluene. This reaction yields the hydroxymethyl derivatives of phenol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar reaction conditions as those used in laboratory settings, with potential modifications to optimize yield and purity for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Pentakis(hydroxymethyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, quinones, and other aromatic compounds, depending on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pentakis(hydroxymethyl)phenol has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the context of its antioxidant activity.

    Industry: Utilized in the production of phenolic resins and other industrial materials

Wirkmechanismus

The mechanism of action of pentakis(hydroxymethyl)phenol involves its ability to donate hydrogen atoms from the hydroxyl groups, thereby neutralizing free radicals and exhibiting antioxidant properties. This compound can interact with various molecular targets, including enzymes and cellular components, to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Pentakis(hydroxymethyl)phenol is unique due to the presence of five hydroxymethyl groups, which significantly enhance its reactivity and potential applications compared to simpler phenolic compounds. This structural feature allows for a greater degree of functionalization and interaction with various chemical and biological systems.

Eigenschaften

CAS-Nummer

61192-34-5

Molekularformel

C11H16O6

Molekulargewicht

244.24 g/mol

IUPAC-Name

2,3,4,5,6-pentakis(hydroxymethyl)phenol

InChI

InChI=1S/C11H16O6/c12-1-6-7(2-13)9(4-15)11(17)10(5-16)8(6)3-14/h12-17H,1-5H2

InChI-Schlüssel

WVDBOODLVILNED-UHFFFAOYSA-N

Kanonische SMILES

C(C1=C(C(=C(C(=C1CO)CO)O)CO)CO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.